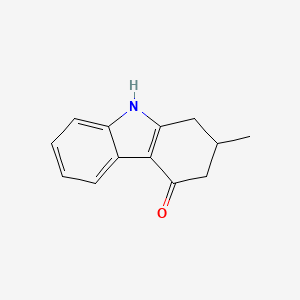

2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-8-6-11-13(12(15)7-8)9-4-2-3-5-10(9)14-11/h2-5,8,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDQLNHLTBCQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 2 Methyl 1,2,3,9 Tetrahydrocarbazol 4 One

Electrophilic and Nucleophilic Reactions on the Carbazolone Core and Cyclohexanone (B45756) Ring

The carbazolone core possesses distinct regions for electrophilic and nucleophilic attack. The benzene (B151609) portion of the indole (B1671886) ring is susceptible to electrophilic aromatic substitution, while the cyclohexanone ring contains electrophilic and nucleophilic centers.

Electrophilic Reactions: The indole nucleus is generally activated towards electrophilic attack, typically at the C-5 and C-7 positions. The presence of the electron-donating indole nitrogen enhances the nucleophilicity of the aromatic ring. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, with the regioselectivity influenced by the directing effects of the fused ring system.

Nucleophilic Reactions: The primary site for nucleophilic attack is the carbonyl carbon (C-4) of the cyclohexanone ring. This ketone functionality can undergo a variety of classical nucleophilic addition reactions. Furthermore, the α-protons at the C-3 and C-5 positions are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides and aldehydes (Aldol reaction), primarily at the less sterically hindered C-3 position. The 2-methyl group can exert steric hindrance, influencing the approach of nucleophiles and the regioselectivity of enolate formation.

A notable transformation is the acid-catalyzed cascade reaction starting from 4-(indol-2-yl)-4-oxobutanal derivatives, which proceeds through an intramolecular Friedel-Crafts hydroxyalkylation. semanticscholar.orgnih.gov This intermediate can then be activated to react with external nucleophiles at the C-4 position, demonstrating the dual electrophilic and nucleophilic potential of the carbazolone system. semanticscholar.orgnih.gov

Functional Group Transformations and Side-Chain Modifications at the C-2 Position

The methyl group at the C-2 position is a key substituent that can be further functionalized, although it is generally less reactive than other parts of the molecule. Direct modification of this methyl group is challenging. However, transformations can be envisioned that leverage its position.

More commonly, reactions occur adjacent to the C-2 position. For instance, the formation of an enolate at C-3 allows for the introduction of various substituents. The Beckmann rearrangement of the corresponding oxime (formed by reacting the C-4 ketone with hydroxylamine) can be used to convert the cyclohexanone ring into a seven-membered lactam (azepino[4,3-b]indolone), a transformation where the stereochemistry of the migrating group is crucial. nih.gov

Modifications at the N-9 Position and their Influence on Reactivity and Electronic Structure

The nitrogen atom at the N-9 position is a versatile handle for introducing a wide array of substituents, which can significantly modulate the compound's electronic properties and reactivity. The N-H proton is weakly acidic and can be removed by a base, allowing for N-alkylation, N-acylation, and N-arylation.

N-Alkylation and N-Acylation: The N-9 position can be readily alkylated using alkyl halides in the presence of a base or methylated with reagents like dimethyl sulfate. hep.com.cn Acyl groups, such as acetyl or benzoyl, and protecting groups like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) can also be introduced. researchgate.net These modifications are crucial for synthetic strategies that require protection of the indole nitrogen or for altering the electronic nature of the carbazole (B46965) system.

Electron-donating groups (e.g., methyl, ethyl) increase the electron density of the indole ring, further activating it towards electrophilic substitution.

Electron-withdrawing groups (e.g., Tosyl, Boc) decrease the nucleophilicity of the indole ring, making it less susceptible to electrophilic attack. researchgate.net These groups can also serve as directing groups in certain metal-catalyzed C-H functionalization reactions, guiding substitution to specific positions on the carbazole core. chim.it

The following table summarizes common modifications at the N-9 position and their general effects:

| Substituent Group | Reagent Example | Effect on Reactivity |

| Methyl | Dimethyl sulfate | Increases electron density, activates aromatic ring |

| Ethyl | Ethyl iodide | Increases electron density, activates aromatic ring |

| Benzyl | Benzyl bromide | Increases electron density, offers deprotection options |

| Acetyl | Acetic anhydride | Decreases electron density, deactivates aromatic ring |

| Tosyl | Tosyl chloride | Strongly decreases electron density, serves as directing group |

| Boc | Di-tert-butyl dicarbonate | Decreases electron density, common protecting group |

This is an interactive data table. You can sort and filter the data as needed.

Annulation Reactions and Formation of Fused Heterocyclic Systems (e.g., Pyrido-, Isoxazolo-, Pyrimido-, Pyrazolo-templates)

The 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one scaffold is an excellent starting material for the synthesis of more complex, fused heterocyclic systems through annulation reactions. These reactions typically involve the ketone at C-4 and the adjacent active methylene (B1212753) group at C-3.

Isoxazolo- and Pyrazolo-fused Systems: By first introducing a suitable functional group at the C-3 position (e.g., via an acylation or formylation of the enolate), a 1,3-dicarbonyl-like synthon can be created. This intermediate can then be condensed with reagents like hydroxylamine (B1172632) or hydrazine (B178648) to construct fused isoxazole (B147169) or pyrazole (B372694) rings, respectively. researchgate.net For example, reaction with hydrazine hydrate (B1144303) would yield a pyrazolo[3,4-a]carbazole derivative.

Pyrido-fused Systems: The construction of a fused pyridine (B92270) ring (a pyrido[4,3-a]carbazole system) can be achieved through various cyclocondensation strategies. One common approach involves reacting the carbazolone with a 1,3-bielectrophilic reagent or by building a side chain at the C-3 position that can subsequently cyclize onto the N-9 position or another part of the molecule. The synthesis of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one from related indole precursors highlights the feasibility of such annulations. researchgate.net

Pyrimido-fused Systems: Similarly, fused pyrimidine (B1678525) rings can be constructed by reacting the C-3/C-4 enone system with amidine or guanidine (B92328) derivatives. This leads to the formation of pyrimido[5,4-a]carbazole structures, which are of interest in medicinal chemistry.

The table below outlines representative annulation reactions:

| Reagent | Fused Ring System | Resulting Template |

| Hydrazine Hydrate | Pyrazole | Pyrazolo-carbazole |

| Hydroxylamine | Isoxazole | Isoxazolo-carbazole |

| Guanidine | Pyrimidine | Pyrimido-carbazole |

| Malononitrile/Sulphur | Pyridine (thienopyridine) | Pyrido-carbazole |

This is an interactive data table. You can sort and filter the data as needed.

Mechanistic Investigations of Key Chemical Transformations

The transformations of this compound are governed by fundamental organic reaction mechanisms.

Fischer-Borsche Cyclization: The synthesis of the tetrahydrocarbazolone core itself is a classic example of the Fischer-Borsche reaction. The mechanism involves the initial condensation of an arylhydrazine with a cyclohexane-1,3-dione derivative to form an arylhydrazone. researchgate.net This is followed by an acid-catalyzed cyclization that proceeds via a nih.govnih.gov-sigmatropic rearrangement (a variation of the Claisen rearrangement), followed by tautomerization and the elimination of ammonia (B1221849) to yield the final carbazolone structure. researchgate.net

Acid-Catalyzed Nucleophilic Substitution: A proposed mechanism for the functionalization of tetrahydrocarbazoles involves the photocatalyzed generation of a hydroperoxide intermediate. nih.gov In the presence of acid, this hydroperoxide is activated. The reaction is believed to proceed through an imine-enamine tautomerization, which forms a highly reactive electrophilic species that is readily attacked by a nucleophile. nih.gov

Friedel-Crafts-type Cascade: The synthesis of 4-functionalized tetrahydrocarbazolones from acyclic precursors involves a p-toluenesulfonic acid-catalyzed cascade. The proposed mechanism begins with the intramolecular Friedel-Crafts hydroxyalkylation of an indole onto an aldehyde. semanticscholar.orgnih.gov The resulting alcohol intermediate is then activated by the acid catalyst, leading to the elimination of water and the formation of a stabilized cationic intermediate. This electrophilic center is then intercepted by an external nucleophile to afford the final product. semanticscholar.orgnih.gov

Spectroscopic and Advanced Analytical Characterization of 2 Methyl 1,2,3,9 Tetrahydrocarbazol 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of tetrahydrocarbazole derivatives. Through ¹H, ¹³C, and various 2D NMR experiments, the connectivity and chemical environment of each atom can be determined.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the tetrahydrocarbazol-4-one core, the aromatic protons on the fused benzene (B151609) ring typically appear as multiplets in the downfield region of 7.0-8.5 ppm. The N-H proton of the indole (B1671886) moiety, if unsubstituted, shows a characteristic broad singlet, often further downfield. The aliphatic protons on the cyclohexanone (B45756) ring resonate in the upfield region. Specifically, for a 2-methyl substituted compound, one would expect to see a doublet for the methyl group (CH₃) and a corresponding multiplet for the adjacent methine proton (CH). The remaining methylene (B1212753) (CH₂) protons of the cyclohexanone ring would appear as complex multiplets. For instance, in related tetrahydrocarbazoles, the aliphatic protons are observed between 1.7 and 2.8 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C=O) of the ketone is a key diagnostic signal, typically appearing significantly downfield around 170-185 ppm. rsc.org The aromatic carbons are found between 110 and 140 ppm. The aliphatic carbons of the cyclohexanone ring and the methyl group will resonate in the upfield region, generally below 50 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Tetrahydrocarbazole Derivatives

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | ¹H NMR | DMSO-d₆ | 7.03 (d, 1H, Ar-H), 6.82 (d, 1H, Ar-H), 6.64 (s, 1H, Ar-H), 3.60 (s, 3H, N-CH₃), 2.78 (t, 2H, Aliphatic-H), 2.52 (t, 2H, Aliphatic-H), 1.90-1.78 (m, 4H, Aliphatic-H) |

| 2,2-Dimethyl-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one rsc.org | ¹³C NMR | CDCl₃ | 184.9, 135.9, 135.6, 129.0, 122.1, 121.0, 118.1, 114.6, 112.9, 28.4, 26.6, 24.3, 23.5, 22.7, 21.1 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one is expected to be dominated by several characteristic absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is anticipated in the region of 1650-1700 cm⁻¹. rsc.org The N-H stretching vibration of the indole ring typically appears as a sharp to medium band around 3300-3400 cm⁻¹. okstate.edu Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and cyclohexanone ring protons are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1620 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the carbazole (B46965) nucleus. While specific Raman data for this compound is scarce, analysis of related phthalocyanine (B1677752) complexes shows that pyrrole (B145914) stretching and isoindole breathing modes are sensitive to molecular changes and would be expected in the spectrum of tetrahydrocarbazoles. nist.gov

Table 2: Characteristic IR Absorption Bands for Tetrahydrocarbazole-4-one Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Example |

| Indole N-H | Stretching | 3350 - 3400 | 3-methyl-1,2,3,4-tetrahydrocarbazole (~3350 cm⁻¹) okstate.edu |

| Ketone C=O | Stretching | 1650 - 1700 | 2,2-Dimethyl-1-(...)-propan-1-one (1697 cm⁻¹) rsc.org |

| Aromatic C-H | Stretching | > 3000 | 9-Methyl-6-nitro... (3048 cm⁻¹) |

| Aliphatic C-H | Stretching | < 3000 | 9-Methyl-6-nitro... (2921 cm⁻¹) |

| Aromatic C=C | Stretching | 1450 - 1620 | 9-Methyl-6-nitro... (1625, 1473 cm⁻¹) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₃NO), the expected exact mass is approximately 199.10 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 199. The fragmentation of the tetrahydrocarbazole core is influenced by the stability of the resulting fragments. Common fragmentation pathways for related structures involve cleavages adjacent to functional groups. For instance, α-cleavage next to the carbonyl group or the indole nitrogen is a typical route. The loss of small, stable neutral molecules like CO (28 Da) or radicals like CH₃ (15 Da) from the molecular ion can lead to significant fragment ions, which help in confirming the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org For example, the mass spectrum of the parent 1,2,3,4-tetrahydrocarbazole (B147488) shows a strong molecular ion peak at m/z 171. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not available, detailed studies on its isomers offer significant insight.

The crystal structure of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, an isomer, has been determined. researchgate.net The analysis revealed that the molecule crystallizes in the orthorhombic space group Pna2₁. researchgate.net A key finding is that the tricyclic carbazole unit is not planar; a dihedral angle of 2.5(1)° exists between the benzene and fused pyrrole rings. researchgate.net The six-membered cyclohexene (B86901) ring adopts an envelope conformation. researchgate.net Similar non-planar conformations are observed in other tetrahydrocarbazole derivatives. sielc.com This deviation from planarity is a common feature of the tetrahydrocarbazole system and would be expected for the 2-methyl derivative as well. Such studies also reveal intermolecular forces, like hydrogen bonding and C-H···π interactions, which govern the crystal packing. sielc.com

Table 3: Crystallographic Data for the Isomer 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.4974 (5) |

| b (Å) | 14.9690 (11) |

| c (Å) | 8.9885 (10) |

| V (ų) | 1008.77 (15) |

| Z | 4 |

| R-factor | 0.044 |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic methods are indispensable for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of tetrahydrocarbazole derivatives. A reverse-phase (RP) HPLC method is typically suitable. For the related compound 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a successful separation was achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. chemicalbook.com Purity is determined by integrating the peak area of the compound relative to any impurities, with standards often showing purity levels of >98%. nacchemical.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile components in a sample. It can be used to assess the purity of tetrahydrocarbazole-4-one and identify any related impurities. For example, GC-MS analysis of a derivative, 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, successfully identified its molecular ion peak.

Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions and for preliminary purity checks, often using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. rsc.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared against the calculated theoretical values based on the proposed molecular formula to confirm its accuracy. For this compound (C₁₃H₁₃NO), the calculated elemental composition is approximately C: 78.36%, H: 6.58%, and N: 7.03%.

Experimental results for related compounds demonstrate the utility of this technique. For example, the analysis of 3-t-butyl-N-methyl-1,2,3,4-tetrahydrocarbazole (C₁₇H₂₃N) showed found values (C, 84.62%; H, 9.56%; N, 5.82%) that were in excellent agreement with the calculated values (C, 84.59%; H, 9.60%; N, 5.80%). okstate.edu Similarly, for 6-methoxy-1,2,3,4-tetrahydrocarbazole, found values closely matched the calculated percentages, confirming the empirical formula. This technique serves as a fundamental validation of the compound's identity following synthesis and purification.

Theoretical and Computational Studies of 2 Methyl 1,2,3,9 Tetrahydrocarbazol 4 One

Quantum Chemical Calculations for Electronic Structure and Stability (DFT, Ab Initio Methods)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. malayajournal.org A smaller gap generally implies higher reactivity. malayajournal.org An FMO analysis for 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one would map the electron density of these orbitals, identifying the likely sites for nucleophilic (from HOMO) and electrophilic (to LUMO) attack. Without specific calculations, the HOMO-LUMO energy values and their distribution on the molecular frame remain unknown.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer between filled donor and empty acceptor orbitals, quantifying the stabilizing energy associated with these interactions. This analysis would reveal hyperconjugative and conjugative effects within the this compound structure, helping to explain its stability and electronic properties. Specific charge transfer data and stabilization energies for this molecule have not been reported.

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net Color-coded maps indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net For this compound, an MEP map would identify the areas most susceptible to electrophilic and nucleophilic attack. The negative potential would likely be concentrated around the carbonyl oxygen atom, while positive potentials might be found near the amine hydrogen. However, a specific, calculated MEP map for this compound is not available.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. jhuapl.edu Computational methods can predict NLO properties by calculating parameters like the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Organic molecules with donor-acceptor groups and extended π-conjugation often exhibit significant NLO responses. mdpi.com While carbazole (B46965) derivatives are studied for their NLO potential, a computational analysis to determine the specific hyperpolarizability values for this compound has not been published.

Conformational Analysis and Potential Energy Surface (PES) Studies

The tetrahydrocarbazolone scaffold is not planar, and its flexible cyclohexenone ring can adopt various conformations, such as envelope or half-chair forms. nih.govnih.gov Conformational analysis involves mapping the potential energy surface (PES) by systematically changing key dihedral angles to identify the most stable, low-energy conformers and the energy barriers between them. Such a study would be essential for understanding the molecule's preferred shape and its dynamic behavior. Detailed PES scans and the identification of global and local energy minima for this compound are absent from the literature.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological targets. pensoft.net MD simulations could provide insights into how this compound behaves in a physiological environment, complementing experimental studies on its biological activity. nih.gov However, no MD simulation studies specifically focused on this compound have been reported.

In Silico Modeling for Mechanistic Insights and Structure-Property Relationships

In silico modeling, encompassing a range of computational techniques, has become an indispensable tool in modern medicinal chemistry for elucidating reaction mechanisms, predicting molecular properties, and understanding structure-property relationships. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, a wealth of research on the broader class of tetrahydrocarbazole derivatives provides significant insights into how these methods are applied to this scaffold. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) are routinely employed to explore the biological activities and chemical reactivity of these compounds.

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand within the active site of a target protein. For the tetrahydrocarbazole framework, docking studies have been pivotal in identifying potential biological targets and rationalizing observed activities. For instance, various N-substituted tetrahydrocarbazole derivatives have been evaluated as potential antihistaminic agents through docking against the histamine (B1213489) H1 receptor. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity. While specific docking scores for this compound are not available, the table below illustrates typical data obtained from such studies on analogous compounds.

Table 1: Representative Molecular Docking Data for Tetrahydrocarbazole Derivatives (Note: The following data is illustrative for the class of compounds and not specific to this compound)

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-benzoyl-tetrahydrocarbazole | Histamine H1 Receptor (3RZE) | -8.5 | Asp107, Lys191, Phe432 |

| N-(4-chlorobenzoyl)-tetrahydrocarbazole | Histamine H1 Receptor (3RZE) | -9.2 | Asp107, Lys191, Trp428 |

| 9-ethyl-N,N-trimethyl-tetrahydrocarbazole | Noradrenaline Transporter | -7.9 | Asp75, Phe317, Ser418 |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for optimizing lead structures. For tetrahydrocarbazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for antihistaminic activity. These models typically use descriptors such as steric, electrostatic, and hydrophobic fields to build a predictive model. The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

Table 2: Illustrative 3D-QSAR Statistical Parameters for Antihistaminic Tetrahydrocarbazoles (Note: The following data is illustrative for the class of compounds and not specific to this compound)

| QSAR Model Parameter | Value | Indication |

|---|---|---|

| r² (Correlation Coefficient) | 0.9977 | High degree of correlation between predicted and observed activity. |

| q² (Cross-validated r²) | 0.0882 | Predictive power of the model. |

| F-test value | 1709.37 | Statistical significance of the model. |

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide insights into frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic properties. nih.gov For carbazole-like compounds, DFT studies have been used to analyze the influence of substituents on their electronic structure and reactivity. acs.org Such analyses can predict sites of electrophilic or nucleophilic attack and shed light on the stability of different conformations. While specific HOMO-LUMO energy gap values for this compound are not documented, research on related carbazole derivatives demonstrates the utility of this approach in understanding their electronic behavior. researchgate.netum.edu.my

Biological Activity and Mechanistic Investigations of 2 Methyl 1,2,3,9 Tetrahydrocarbazol 4 One and Its Analogues

Investigation of Molecular Targets and Pathways

The therapeutic potential of 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one and its analogues is rooted in their ability to interact with specific biological molecules and disrupt pathways integral to disease progression. Research has identified several key molecular targets, including serotonin (B10506) and adrenergic receptors, as well as cellular machinery involved in cell division and maintenance.

Serotonin Receptor Interactions and Modulatory Mechanisms (e.g., 5-HT3 antagonism for analogues)

Analogues of this compound have been identified as potent antagonists of the 5-HT3 receptor, a subtype of serotonin receptor belonging to the ligand-gated ion channel family. nih.gov These receptors are prominently located in the central nervous system and on vagus nerve terminals, where they play a crucial role in mediating nausea and vomiting. wikipedia.org The antagonistic action of these carbazole (B46965) derivatives prevents serotonin from binding to and activating 5-HT3 receptors.

A notable example is the 9-methylated core structure, 1,2,3,9-Tetrahydro-9-methyl-4H-carbazole-4-one, which serves as a highly selective antagonist for the 5-HT3 receptor. Further chemical modifications, such as the introduction of a 3-[(2-methyl-1H-imidazol-1-yl)methyl] group to create the well-known antiemetic drug Ondansetron, demonstrate the potent 5-HT3 receptor antagonism achievable with this scaffold. The high affinity of these compounds for the 5-HT3 receptor is a key aspect of their mechanism of action. For instance, one high-affinity analogue demonstrated a binding affinity (Ki) of 0.25 nM for 5-HT3 receptors in rat brain cortical membranes. medchemexpress.com This class of drugs, often referred to as "setrons," are considered the gold standard for managing chemotherapy-induced nausea and vomiting. wikipedia.org

Table 1: Serotonin Receptor Binding Affinity of a this compound Analogue

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|

Alpha1-Adrenergic Receptor Ligand Binding and Selectivity Profiles

In an effort to develop ligands capable of distinguishing between the subtypes of the alpha1-adrenergic receptor (α1-AR), a series of novel 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives have been synthesized and evaluated. nih.govresearchgate.net These analogues were designed with specific side chains at the 3-position, such as 3-[[[2-(4-hydroxyphenyl)ethyl]amino]methyl] or 3-[[4-(2-substitutedphenyl)piperazin-1-yl]methyl]. nih.gov

Radioligand binding assays were conducted on human cloned α1A-AR, α1B-AR, and α1D-AR subtypes. The results indicated that these tetrahydrocarbazolone derivatives possess moderate to good binding affinities for all three receptor subtypes. nih.govresearchgate.net However, the selectivity of these compounds for any single subtype was found to be limited, rarely exceeding a tenfold difference in affinity. nih.gov

Microtubule Polymerization Inhibition Mechanisms

The disruption of microtubule dynamics is a validated strategy in cancer therapy. nih.gov Microtubules, which are essential for the formation of the mitotic spindle during cell division, are composed of α- and β-tubulin heterodimers. nih.gov Certain heterocyclic compounds can interfere with this process by inhibiting the polymerization of tubulin.

While not direct analogues of this compound, studies on other heterocyclic scaffolds provide insight into this mechanism. For example, a novel series of 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones were investigated as tubulin polymerization inhibitors. rsc.org One promising compound from this series was shown to bind to the colchicine (B1669291) site of tubulin, leading to a reduction in microtubule growth rates and arresting cell division. rsc.org This highlights the potential for carbazole-related structures to be developed as antimitotic agents that target the tubulin cytoskeleton.

Telomerase Inhibition Strategies

Telomerase is an enzyme that plays a critical role in cellular immortality by maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. mdpi.com In many cancer cells, telomerase is reactivated, allowing for unchecked cell proliferation. mdpi.com Consequently, the inhibition of telomerase is an attractive strategy for cancer therapy.

Research has explored the potential of tetrahydrocarbazole derivatives to function as telomerase inhibitors. A series of tetrahydrocarbazole-tethered triazoles were synthesized and evaluated for their ability to target telomerase in human breast cancer cells. mdpi.com One particular derivative, designated as compound 5g, was identified as the most potent in the series for inducing loss of viability in MCF-7 breast cancer cells. mdpi.com Further investigation revealed that this compound inhibited the enzymatic activity of telomerase in a concentration-dependent manner. mdpi.com In silico molecular docking studies predicted that compound 5g could effectively target the human telomerase reverse transcriptase (hTERT) component, with a calculated binding affinity of -6.74 kcal/mol. mdpi.com

In Vitro Cellular Activity Studies and Underlying Mechanisms

The interactions of this compound and its analogues at the molecular level translate into observable effects on cellular behavior. In vitro studies using various cancer cell lines have been instrumental in elucidating the cytotoxic and growth-inhibitory properties of these compounds.

Cytotoxicity and Selective Growth Inhibition in Cancer Cell Lines (e.g., HeLa, AGS)

The cytotoxic potential of carbazole-related compounds has been demonstrated across a range of human cancer cell lines. For example, the telomerase-inhibiting tetrahydrocarbazole-triazole hybrid, compound 5g, not only inhibited its molecular target but also promoted apoptosis and induced cell cycle arrest at the G2-M phase in MCF-7 cells. mdpi.com

Table 2: Cytotoxicity of a Heterocyclic Compound against AGS Cancer Cell Line

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Co-NTB complex | AGS | 4.25 μg/mL nih.gov |

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal)

The antimicrobial activities of this compound and its analogues are a subject of considerable scientific investigation. Research indicates that these compounds exhibit promising antibacterial properties and moderate to weak antifungal activities. researchgate.net The core tetrahydrocarbazole scaffold is recognized as a "privileged structural scaffold" due to its presence in numerous naturally occurring compounds with significant biological activities, including antibacterial effects. wjarr.com

The primary proposed mechanism for the antibacterial action of some tetrahydrocarbazole derivatives is the inhibition of DNA biosynthesis. dntb.gov.ua Specifically, molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net This interaction is thought to inhibit the enzyme's function, thereby impeding bacterial growth.

In terms of antifungal activity, while some tetrahydrocarbazole derivatives have shown good efficacy in in-vitro tests and docking studies, the precise mechanisms are not as clearly elucidated as their antibacterial actions. semanticscholar.org It is suggested that their activity may stem from the ability to inhibit P-type ATPases, which are crucial for maintaining ion homeostasis in fungal cells.

It is noteworthy that modifications to the tetrahydrocarbazole structure can significantly impact its antimicrobial potency. For instance, the introduction of different side chains or heterocyclic rings can enhance antibacterial activity. researchgate.net Some derivatives have demonstrated dual efficacy, showing activity against both bacteria and fungi. researchgate.net

Mechanisms of Action for Other Reported Biological Activities (e.g., Antinociceptive, Antidiabetic, Antipsychotic)

Beyond their antimicrobial effects, analogues of this compound have been explored for a range of other biological activities.

Antinociceptive Activity: The mechanism for the pain-relieving effects of related compounds is believed to be multifactorial, involving both central and peripheral pathways. pensoft.net Studies on analogous compounds suggest modulation of glutamatergic and vanilloid receptor systems. pensoft.net Furthermore, there is evidence for the involvement of adenosinergic, alpha-2 adrenergic, and cholinergic receptors, as well as the opening of ATP-sensitive potassium channels. nih.goveuropeanreview.org Some derivatives have shown potent activity in acetic acid-induced writhing and hot plate tests, common models for assessing antinociceptive effects. nih.gov

Antidiabetic Activity: The antidiabetic potential of carbazole and its derivatives is linked to their ability to inhibit key digestive enzymes, namely α-amylase and α-glucosidase. researchgate.netacs.org By inhibiting these enzymes, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in postprandial hyperglycemia. The inhibitory effect appears to be related to the length of alkyl chains on the carbazole nucleus. researchgate.net Other proposed mechanisms for the antidiabetic effects of related compounds include the activation of AMP-activated protein kinase (AMPK), Akt, and peroxisome proliferator-activated receptors (PPARs), as well as the inhibition of tumor necrosis factor-alpha (TNF-α). iscience.in

Antipsychotic Activity: The antipsychotic effects of carbazole-like structures are generally attributed to their interaction with dopamine (B1211576) and serotonin receptors in the brain. jebms.org The primary mechanism for many antipsychotic drugs is the blockade of dopamine D2 receptors. nih.govnih.gov Additionally, antagonism of serotonin 5-HT2A receptors is a key feature of many atypical antipsychotics. psychopharmacologyinstitute.com The interplay between dopamine and serotonin receptor modulation is thought to contribute to the therapeutic effects on the positive and negative symptoms of psychosis. jebms.org Antipsychotics can also influence intracellular signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the AKT/glycogen synthase kinase-3 (GSK-3) pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity, and for guiding the design of more potent and selective compounds.

For antimicrobial activity , SAR studies have revealed several key insights. The nature of the substituent at the nitrogen atom of the tetrahydrocarbazole ring is critical. The introduction of various aromatic acid chlorides at this position has been shown to modulate antimicrobial potency. researchgate.net Furthermore, the fusion of other heterocyclic rings, such as pyrazole (B372694), thiadiazole, and oxadiazole, to the core structure can enhance both antibacterial and antifungal properties. researchgate.net Specifically, chloro-substituted derivatives have demonstrated outstanding antimicrobial activity against a range of bacterial strains. nih.gov

In the context of antidiabetic activity , a clear relationship has been observed between the length of the alkyl chain on the carbazole nucleus and the inhibitory effect on α-amylase and α-glucosidase. researchgate.net Longer alkyl chains tend to result in greater inhibitory potency. researchgate.net

For antinociceptive activity , the presence of a tetrazole ring linked to the tetrahydrocarbazole core via an ethyl group has been found to be a key structural feature. nih.gov Further substitution on the tetrazole ring with different alkanones can fine-tune the activity, with some phenyl-substituted derivatives showing the highest potency. nih.gov

SAR studies of related heterocyclic systems have also provided valuable insights that can be applied to tetrahydrocarbazole derivatives. For example, in quinazolinone derivatives, substitutions at positions 2 and 3 are known to significantly modulate a wide range of biological activities. researchgate.net Similarly, for other classes of compounds, the nature of aryl groups can determine whether a compound acts as an agonist or an antagonist at a particular receptor. nih.gov These general principles underscore the importance of systematic structural modifications in optimizing the therapeutic potential of the tetrahydrocarbazole scaffold.

Rational Design Principles for Modulating Biological Profiles and Specificity

The rational design of novel analogues of this compound aims to enhance their therapeutic properties while minimizing off-target effects. This is achieved through a deep understanding of their structure-activity relationships and the application of computational and synthetic chemistry techniques. Two primary approaches in rational drug design are structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, such as an enzyme or a receptor. nih.gov For instance, in designing novel antibacterial tetrahydrocarbazole derivatives, the crystal structure of DNA gyrase can be used to guide the design of molecules that fit snugly into the active site and form strong interactions, leading to enhanced inhibitory activity. researchgate.net Key considerations in SBDD include identifying and targeting binding sites and cavities within the protein structure to design ligands with high binding affinity and complementarity. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the biological target is unknown, LBDD methods are employed. These methods are based on the knowledge of molecules that are known to interact with the target. nih.gov Quantitative structure-activity relationship (QSAR) studies are a cornerstone of LBDD, where statistical models are built to correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of novel, untested compounds, thereby guiding the synthetic efforts towards more potent analogues.

A key principle in modulating the biological profile is the strategic incorporation of different functional groups and heterocyclic moieties. For example, the introduction of a 1,2,3-triazole ring via "click chemistry" has been successfully used to generate carbazole derivatives with improved antimicrobial, antioxidant, and anticancer activities. rsc.org The choice of protecting groups and the pharmacokinetic properties of the resulting compounds are also critical considerations in the design process. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the ligand-target interactions of this compound analogues at the molecular level and to rationalize their biological activities.

In the context of antimicrobial activity , docking studies have been instrumental in elucidating the binding mode of tetrahydrocarbazole derivatives to the active site of bacterial DNA gyrase. researchgate.net These studies have shown that the compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues, which are crucial for their inhibitory effect. researchgate.net Similarly, docking simulations have been used to predict the binding of these compounds to fungal enzymes, providing insights into their antifungal mechanism. semanticscholar.org

For antidiabetic activity , molecular docking has been employed to investigate the interactions of carbazole derivatives with α-amylase and α-glucosidase. acs.orgnih.gov These studies help in understanding how different substituents on the carbazole ring influence the binding affinity and inhibitory potency. The results from docking studies often correlate well with the experimental in-vitro activity, thereby validating the computational models. nih.gov

Molecular docking is also a valuable tool in virtual screening, where large libraries of compounds are computationally screened against a biological target to identify potential hits. This approach has been used to identify novel inhibitors for various targets, including those relevant to cancer. nih.gov The binding energies and interaction patterns obtained from docking studies provide a rational basis for selecting promising candidates for further synthesis and biological evaluation. researchgate.net

Applications and Future Directions for 2 Methyl 1,2,3,9 Tetrahydrocarbazol 4 One Research

Utility as Versatile Synthetic Intermediates for Complex Organic Molecules and Alkaloids

The tetrahydrocarbazole scaffold, including 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one, is a well-established and valuable intermediate in the synthesis of a wide array of complex organic molecules and, most notably, carbazole (B46965) alkaloids. researchgate.netwjarr.com The Fischer indole (B1671886) synthesis is a common and versatile method for preparing the tetrahydrocarbazole core. researchgate.netwjarr.commdpi.com This foundational structure serves as a key building block for constructing more intricate molecular architectures.

The strategic importance of tetrahydrocarbazolones lies in their amenability to various chemical transformations, allowing for the introduction of diverse functional groups and the construction of fused ring systems. This versatility has been harnessed in the total synthesis of numerous naturally occurring carbazole alkaloids, which are known for their significant biological activities. bohrium.comresearchgate.netresearchgate.net For instance, derivatives of the tetrahydrocarbazole skeleton are precursors to compounds like the anti-tumor drug ellipticine. nih.govnih.gov

The following table highlights a selection of carbazole alkaloids that have been synthesized, often employing strategies that involve intermediates structurally related to this compound.

| Alkaloid | Synthetic Approach Highlights |

| Mukonine | Synthesized via a multi-step sequence, showcasing the utility of building upon the core carbazole framework. bohrium.com |

| Clauszoline K | Achieved through synthetic routes that demonstrate the versatility of carbazole intermediates. researchgate.net |

| Koenoline | Total synthesis often involves strategic functionalization of a pre-formed carbazole nucleus. researchgate.net |

| Murrayanine | One of the first carbazole alkaloids to be isolated, its synthesis has been a target for demonstrating new synthetic methodologies. bohrium.com |

| Glycoborine | Synthesis highlights the adaptability of the carbazole scaffold to various reaction conditions. researchgate.net |

| Carbazomycins | The synthesis of these antibiotic alkaloids often proceeds through functionalized carbazole intermediates. bohrium.com |

The continued exploration of new synthetic routes starting from simple tetrahydrocarbazolones is expected to provide access to a wider range of both known and novel alkaloids and other complex organic molecules with potential therapeutic applications.

Potential in Materials Science and Optoelectronics (e.g., Organic Light-Emitting Diodes, Non-Linear Optical Materials)

Carbazole derivatives are prominent in the field of materials science, particularly in the development of optoelectronic devices. oldcitypublishing.com Their inherent electronic properties, such as high charge carrier mobility and a well-defined HOMO-LUMO band gap, make them excellent candidates for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other organic electronic applications. oldcitypublishing.comresearchgate.net

In the context of OLEDs, carbazole-based materials, including derivatives of the tetrahydrocarbazole framework, are utilized in various roles:

Host Materials: Their high triplet energy levels make them suitable for hosting phosphorescent emitters, facilitating efficient energy transfer and light emission. mdpi.com

Emitting Materials: Functionalized carbazoles can themselves act as the emissive layer, often producing blue light, which is crucial for full-color displays and white lighting applications. uran.uaresearchgate.nettci-thaijo.org

Hole-Transporting Layers: The electron-donating nature of the carbazole moiety facilitates the transport of holes from the anode to the emissive layer, a critical process in OLED operation.

Recent research has focused on synthesizing novel carbazole derivatives to enhance the performance of OLEDs, aiming for improved efficiency, stability, and color purity. uran.uaresearchgate.netrsc.org For example, the integration of carbazole with triarylborane has led to donor-acceptor compounds with tunable charge-transfer characteristics and high luminous efficiency. rsc.org

Beyond OLEDs, carbazole derivatives have shown significant promise as non-linear optical (NLO) materials. du.ac.irdu.ac.ir These materials exhibit a change in their optical properties in response to intense light, a phenomenon that has applications in optical switching, data processing, and light modulation. du.ac.irnih.gov The high polarizability of the π-electron system in carbazoles contributes to their significant third-order NLO response. du.ac.irresearchgate.netrsc.org Studies have shown that the non-linear absorption and refractive index of carbazole derivatives can be substantial, making them potential candidates for advanced photonic devices. du.ac.irnih.govrsc.org

The table below summarizes key optoelectronic properties and applications of carbazole derivatives.

| Property/Application | Relevance of Carbazole Derivatives | Key Findings |

| OLED Host Materials | High triplet energy and good charge transport. | Enables efficient green, red, and sky-blue phosphorescent OLEDs with high quantum efficiencies. mdpi.com |

| OLED Emitters | Can be tuned to emit in the blue region of the spectrum. | Devices show deep-blue emissions with promising quantum efficiencies. mdpi.com |

| Non-Linear Optics | Large third-order NLO susceptibility. | Exhibit saturation absorption and thermal-lensing effects, indicating potential for optical devices. du.ac.irdu.ac.ir |

Development of Novel Chemical Biology Probes and Research Tools

The tetrahydrocarbazole scaffold is not only a precursor for therapeutic agents but also a valuable template for the development of chemical probes and research tools to investigate biological systems. The ability to systematically modify the core structure allows for the creation of molecules that can interact with specific biological targets, helping to elucidate their function and role in disease.

One notable application is in the development of enzyme inhibitors. For example, a library of tetrahydrocarbazoles was screened and found to contain potent inhibitors of P-type ATPases, which are essential enzymes in fungi and plants. researchgate.net These inhibitors can serve as valuable tools for studying the structure and function of these enzymes and as potential leads for the development of new antifungal agents.

Furthermore, tetrahydrocarbazole derivatives have been synthesized and investigated as compounds that target telomerase, an enzyme implicated in the immortalization of cancer cells. mdpi.com A tetrahydrocarbazole-triazole derivative was identified as a potent agent in breast cancer cells, demonstrating the potential of this scaffold in developing tools for cancer research. mdpi.com Such compounds can be used to probe the mechanisms of telomerase function and to validate it as a therapeutic target.

The development of fluorescent probes is another area where the carbazole framework is advantageous. The inherent fluorescence of many carbazole derivatives can be modulated by their local environment, making them useful as sensors to study biological processes and interactions. nih.gov

| Research Tool Application | Example Target | Significance |

| Enzyme Inhibition | P-type ATPases | Provides tools for studying enzyme function and for antifungal drug discovery. researchgate.net |

| Cancer Research | Telomerase | Enables investigation of cancer cell immortalization and validation of new therapeutic targets. mdpi.com |

| Fluorescent Probes | General biochemical and biophysical research | Allows for the study of micro-heterogeneous environments and biological interactions through environment-sensitive fluorescence. nih.gov |

Emerging Trends and Challenges in Tetrahydrocarbazolone Research and Derivatization

Research into tetrahydrocarbazolones is continually evolving, with emerging trends focused on developing more efficient and sustainable synthetic methods, as well as novel derivatization strategies to access new chemical space.

Emerging Trends:

Catalytic and Eco-Friendly Synthesis: There is a growing emphasis on moving away from harsh classical methods like the Fischer indole synthesis, which often requires strong acids and high temperatures. mdpi.com Researchers are exploring the use of catalysts, such as nano-Fe2O3 in water, to achieve the synthesis of tetrahydrocarbazoles under milder and more environmentally friendly conditions. mdpi.com

C-H Functionalization: Direct C-H functionalization of the carbazole core is a powerful strategy that avoids the need for pre-functionalized starting materials. researchgate.netresearchgate.net This approach allows for the late-stage modification of complex molecules, providing a more atom-economical route to novel derivatives.

Photocyclization Reactions: Photocatalysis is emerging as a valuable tool for constructing the carbazole framework. For instance, one-pot photocyclization/oxidation cascades of N-aryl acrylamides can afford quinoline-2-ones, showcasing the potential of light-mediated reactions in heterocyclic synthesis. researchgate.net

Challenges:

Regioselectivity: A significant challenge in the derivatization of the tetrahydrocarbazolone scaffold is controlling the regioselectivity of reactions. The multiple reactive sites on the molecule can lead to mixtures of products, complicating synthesis and purification.

Synthesis of C4-Substituted Carbazoles: The direct functionalization of the C4 position of the carbazole nucleus has historically been a challenging problem, although recent advances in C-H amination and arylation are beginning to address this issue. researchgate.net

Future research will likely focus on overcoming these challenges by developing new catalytic systems and synthetic methodologies that offer greater control, efficiency, and sustainability.

Scope for Further Mechanistic Studies and Exploration of Undiscovered Biological Activities

While much is known about the synthesis and application of tetrahydrocarbazolones, there remains considerable scope for further investigation into the mechanisms of their formation and reactions, as well as the exploration of their full biological potential.

Mechanistic Studies: A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of tetrahydrocarbazoles is crucial for the rational design of new synthetic routes and the optimization of existing ones. For example, computational and experimental studies on the acid-catalyzed reactions of tetrahydrocarbazole peroxides have helped to elucidate the reaction pathways, revealing that the initial tautomerization is the rate-controlling step. nih.gov Further mechanistic investigations into C-H functionalization, photocatalytic cycles, and other novel transformations will be essential for advancing the field.

Exploration of Biological Activities: The tetrahydrocarbazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities. wjarr.com While activities such as anticancer, antibacterial, antifungal, and antiviral properties have been reported for various derivatives, a vast area of biological space remains unexplored. wjarr.com

Systematic screening of libraries of this compound derivatives against a broader range of biological targets could uncover novel therapeutic applications. Areas of potential interest include:

Neurodegenerative Diseases: Given the prevalence of indole-containing compounds in neuropharmacology, exploring the potential of tetrahydrocarbazoles as agents for diseases like Alzheimer's or Parkinson's is a logical next step. researchgate.net

Inflammatory Diseases: The anti-inflammatory properties of carbazole derivatives are an area of growing interest.

Metabolic Disorders: Investigating the effects of these compounds on metabolic pathways could reveal new treatments for conditions such as diabetes.

The combination of continued synthetic innovation, in-depth mechanistic studies, and comprehensive biological screening will ensure that research into this compound and its analogues remains a vibrant and productive field for years to come.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-methyl-1,2,3,9-tetrahydrocarbazol-4-one, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization and functional group modifications. For example, refluxing precursors in solvents like DMSO under controlled pH and temperature (e.g., 18-hour reflux at 100–120°C) is critical for achieving intermediates . Purification via recrystallization (e.g., water-ethanol mixtures) and characterization using NMR and HPLC ensure product integrity. Yield optimization (e.g., 65% in some protocols) depends on reaction time, solvent polarity, and catalyst selection .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology :

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For instance, methyl groups at position 2 and ketone resonances near δ 190–200 ppm in NMR are diagnostic .

- HPLC : Purity assessment (>97%) via reverse-phase chromatography with UV detection at 254 nm .

- Melting point analysis : Consistency with literature values (e.g., 139–143°C for related carbazolones) validates crystallinity .

Q. What are the primary biological activities associated with this compound?

- Methodology : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are used. Carbazole derivatives often target kinases or DNA topoisomerases. For example, tetrahydrocarbazolones with hydroxymethylene groups show activity against cancer cell lines (IC values in µM range). Dose-response curves and comparative studies with analogs (e.g., methoxy-substituted derivatives) help establish structure-activity relationships .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar tetrahydrocarbazolone derivatives?

- Methodology :

- 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating - couplings. For example, distinguishing between equatorial and axial protons in the tetrahydro ring system .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants to validate experimental assignments .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in related carbazolones with defined dihedral angles (e.g., 15–20° for fused rings) .

Q. What strategies optimize regioselectivity in functionalizing the carbazole scaffold at position 4?

- Methodology :

- Directed ortho-metalation : Use of directing groups (e.g., methoxy or methyl substituents) to activate specific positions for cross-coupling reactions .

- Protection-deprotection sequences : Selective protection of the ketone group (e.g., acetal formation) enables modifications at position 4 without side reactions .

- Brønsted acid catalysis : For Friedel-Crafts alkylation of electron-rich arenes, achieving >80% regioselectivity in tetrahydrocarbazolone derivatives .

Q. How do computational models predict the pharmacokinetic properties of this compound?

- Methodology :

- ADMET prediction : Tools like SwissADME calculate logP (≈2.5–3.0), polar surface area (<70 Ų), and blood-brain barrier penetration likelihood. Molecular dynamics simulations assess binding to cytochrome P450 enzymes .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase ATP-binding pockets), highlighting hydrogen bonds with ketone and methyl groups .

Q. What experimental controls are essential when analyzing thermal stability (e.g., TGA/DSC) of this compound?

- Methodology :

- Baseline correction : Run empty crucible scans to account for instrument drift.

- Heating rate optimization : 10°C/min under nitrogen prevents oxidative decomposition artifacts.

- Isothermal holds : Confirm melting points (e.g., 139–143°C) and detect polymorphic transitions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity between similar carbazolone derivatives?

- Methodology :

- Batch-to-batch variability : Ensure purity via LC-MS (>95%) and confirm absence of endotoxins in cell-based assays .

- Cell line specificity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify target-dependent effects.

- Solubility controls : Use DMSO concentrations <0.1% to avoid solvent interference .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Melting Point | 139–143°C | |

| NMR Shifts (C) | Ketone C=O: ~200 ppm | |

| HPLC Retention Time | 8.2 min (C18 column, 70% MeOH) | |

| Predicted logP (SwissADME) | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.